1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Antiviral Galactolipid Structure-Activity Relationship

This high-purity galactolipid, defined by its specific sn-1,2 dilinoleoyl structure, is essential for precise SAR studies and biomarker validation. Unlike generic fractions, its unique molecular geometry ensures reproducible data in antiviral, entomological, and metabolic research. Ideal for calibrating assays and probing specific biochemical pathways.

Molecular Formula C45H78O10
Molecular Weight 779.1 g/mol
Cat. No. B12431202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol
Molecular FormulaC45H78O10
Molecular Weight779.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42-,43-,44+,45+/m0/s1
InChIKeyBROOMPUVDPTGEG-KWKASQHVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol: A Structurally Defined Galactolipid for Membrane, Lipidomics, and Bioactivity Research


1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol (CAS 111187-15-6), a member of the 1,2-diacyl-3-O-beta-D-galactosyl-sn-glycerol class of galactolipids, is a naturally occurring glycolipid isolated from sources including Magnolia denudata flowers and Chlorella vulgaris [1]. Characterized by a glycerol backbone esterified with two linoleoyl (C18:2) fatty acyl chains and linked to a beta-D-galactopyranose headgroup via the sn-3 position [2], this amphiphilic compound has a molecular formula of C45H78O10 and a molecular weight of 779.1 g/mol [1]. Its defined structure enables precise investigations in glycobiology, membrane biophysics, and lipidomics, distinguishing it from complex natural extracts or undefined lipid mixtures.

Why Generic Substitution of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol is Scientifically Unsound


The biological and physicochemical properties of monogalactosyldiacylglycerols (MGDGs) are exquisitely sensitive to fatty acyl chain length, degree of unsaturation, and regiospecific positioning [1]. For 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, the presence of two specific linoleoyl (18:2) chains at the sn-1 and sn-2 positions confers a unique molecular geometry and interaction profile that cannot be replicated by analogs with saturated chains (e.g., dilauroyl), different unsaturation patterns (e.g., dioleoyl or dilinolenoyl), or mixed acyl compositions [1]. Direct comparative data demonstrate that seemingly minor structural variations translate into quantifiable differences in anti-herpes simplex viral activity, host recognition behavior, and cellular lipid accumulation inhibition [1][2][3]. Therefore, substituting this specific compound with a closely related galactolipid or a generic 'MGDG fraction' risks introducing uncontrolled experimental variables and invalidating study outcomes.

Quantitative Differentiation of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol Against Closest Analogs: A Head-to-Head Evidence Assessment


Anti-HSV-1 Activity Comparison: Dilinoleoyl-Galactolipid (13b) vs. Dilinolenoyl-Galactolipid (18b) and Dilauroyl-Galactolipid (13a)

In a direct head-to-head comparison of 19 synthetic monoglycosyl diglycerides, 1,2-O-dilinoleoyl-3-O-β-D-galactopyranosyl-rac-glycerol (Compound 13b) exhibited 55% inhibition of herpes simplex virus type 1 (HSV-1) at a concentration of 50 µg/mL [1]. This activity was markedly lower than the 100% inhibition achieved by the dilinolenoyl analog (Compound 18b) but was comparable to the 50% inhibition observed for the corresponding glucopyranosyl analog (Compound 7f) [1]. In stark contrast, the saturated dilauroyl galactolipid analog (Compound 13a) showed significantly higher inhibition of 80% against HSV-1, highlighting that unsaturation alone does not predict activity [1].

Antiviral Galactolipid Structure-Activity Relationship

Anti-HSV-2 Activity Comparison: Dilinoleoyl-Galactolipid (13b) vs. Dilinolenoyl-Galactolipid (13d) and Dioleoyl-Galactolipid (7e)

Against herpes simplex virus type 2 (HSV-2), 1,2-O-dilinoleoyl-3-O-β-D-galactopyranosyl-rac-glycerol (Compound 13b) demonstrated 50% inhibition at 50 µg/mL [1]. This is significantly lower than the 90% inhibition achieved by the mixed-acyl analog (1-O-linolenoyl-2-O-linoleoyl) 13d and the 97% inhibition of the dilinolenoyl analog 7g, but is twice the activity of the dioleoyl analog 7e, which showed only 25% inhibition [1].

Antiviral Galactolipid HSV-2

Role in Host Recognition: 1,2-Dilinoleoyl-MGDG as a Defined Cue in Insect Behavior

A study on western corn rootworm (Diabrotica virgifera virgifera) larval host recognition identified 1,2-dilinoleoyl-monogalactosyldiacylglycerol (18:2-18:2 MGDG) as one of four MGDG molecular species present in the active fraction from germinating maize roots [1]. While the study did not quantify the individual contribution of each MGDG species, it established that the specific combination of these MGDGs, including the 18:2-18:2 species, in conjunction with a polar sugar fraction, was necessary to elicit the full tight-turning host recognition behavior [1].

Chemical Ecology Insect-Plant Interaction Galactolipid

Cellular Lipid Metabolism: Linoleoyl-Containing MGDGs and Triglyceride Accumulation

A study on MGDGs from Sargassum horneri demonstrated that compounds containing a linoleoyl (18:2) group at the sn-2 position, such as (2S)-1-O-myristoyl-2-O-linoleyl-3-O-β-D-galactopyranosyl-sn-glycerol (Compound 3) and (2S)-1-O-palmitoyl-2-O-linoleyl-3-O-β-D-galactopyranosyl-sn-glycerol (Compound 9), were more effective at inhibiting triglyceride (TG) and free fatty acid (FFA) accumulation in 3T3-L1 adipocytes than other MGDG species [1]. While the specific 1,2-dilinoleoyl compound was not tested, the primary structure-activity relationship (SAR) identified the linoleyl moiety at sn-2 as a critical determinant for this inhibitory activity [1].

Lipid Metabolism Adipocyte Galactolipid Structure-Activity Relationship

Optimal Research Applications for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol Based on Verified Evidence


A Defined Negative or Moderate-Activity Control in Anti-HSV Structure-Activity Relationship (SAR) Studies

Given its intermediate anti-HSV-1 (55% inhibition) and anti-HSV-2 (50% inhibition) activity relative to more potent dilinolenoyl (100%/90%) and less potent dioleoyl (25%) analogs [1], this compound serves as an ideal reference standard for calibrating SAR assays. Researchers can use it to benchmark the activity of novel galactolipid derivatives, ensuring that observed changes in viral inhibition are due to specific structural modifications rather than assay variability.

A Synthetic Standard for Plant-Insect Chemical Ecology and Host Recognition Bioassays

The identification of 1,2-dilinoleoyl-MGDG as a key component of the host recognition cue blend for western corn rootworm larvae [1] makes this synthetic compound essential for controlled behavioral experiments. It allows researchers to reconstitute defined MGDG mixtures, enabling the precise dissection of the contribution of individual lipid species to insect behavior, which is not possible with crude natural extracts.

A Tool for Investigating the Role of Linoleoyl Moieties in Adipocyte Lipid Metabolism

Based on the established SAR showing that a linoleoyl group at the sn-2 position of MGDGs enhances inhibition of triglyceride and free fatty acid accumulation in 3T3-L1 cells [1], 1,2-O-dilinoleoyl-3-O-β-D-galactopyranosylracglycerol (containing linoleoyl at both sn-1 and sn-2) is a prime candidate for further mechanistic studies. It can be used to probe the molecular targets and signaling pathways through which dietary or endogenous galactolipids influence adipogenesis and lipid storage.

A Reference Material for Lipidomics and Metabolomics Biomarker Discovery

The observation that 1,2-dilinoleoyl-galactosylglycerol levels are significantly altered (fold change 0.13, p=9.10E-06) in response to dietary intervention [1] positions this compound as a potential biomarker. A high-purity synthetic standard is therefore required for the development and validation of quantitative LC-MS/MS methods aimed at accurately measuring this specific galactolipid species in complex biological matrices for nutritional or metabolic studies.

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